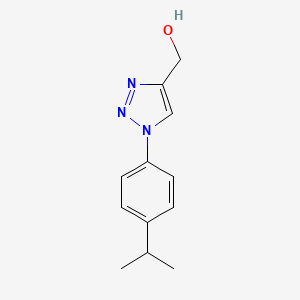

(1-(4-isopropylphenyl)-1H-1,2,3-triazol-4-yl)methanol

Description

“(1-(4-Isopropylphenyl)-1H-1,2,3-triazol-4-yl)methanol” is a 1,2,3-triazole derivative featuring a methanol group at the 4-position of the triazole ring and a 4-isopropylphenyl substituent at the 1-position. This compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry , which ensures high regioselectivity and efficiency. It serves as a key intermediate in medicinal chemistry, particularly in the development of targeted therapies such as Toll-like receptor (TLR) agonists (e.g., compound 9c in ) and anticancer agents .

Properties

IUPAC Name |

[1-(4-propan-2-ylphenyl)triazol-4-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-9(2)10-3-5-12(6-4-10)15-7-11(8-16)13-14-15/h3-7,9,16H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWCMABBDZORTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N2C=C(N=N2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-isopropylphenyl)-1H-1,2,3-triazol-4-yl)methanol typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to form the 1,2,3-triazole ring.

Attachment of the Isopropylphenyl Group: The isopropylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where an isopropyl group is added to a phenyl ring in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Introduction of the Methanol Group:

Industrial Production Methods

Industrial production of (1-(4-isopropylphenyl)-1H-1,2,3-triazol-4-yl)methanol may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the methanol group is oxidized to form an aldehyde or carboxylic acid.

Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole or tetrahydrotriazole.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH2-) can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dihydrotriazoles or tetrahydrotriazoles.

Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

Biological Activities

Anticancer Properties

Recent studies have highlighted the potential of triazole derivatives as anticancer agents. Research indicates that compounds similar to (1-(4-isopropylphenyl)-1H-1,2,3-triazol-4-yl)methanol exhibit significant inhibitory effects on steroid sulfatase (STS), an enzyme implicated in breast cancer progression. For instance, sulfamoylated derivatives of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol demonstrated remarkable STS inhibitory potency, with some derivatives showing IC50 values significantly lower than established drugs like Irosustat . This suggests that (1-(4-isopropylphenyl)-1H-1,2,3-triazol-4-yl)methanol could be a promising candidate for further development as an anticancer therapeutic.

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. The structural features of (1-(4-isopropylphenyl)-1H-1,2,3-triazol-4-yl)methanol may enhance its efficacy against various pathogens. Studies have shown that 1,2,3-triazole derivatives can act against bacteria and fungi due to their ability to disrupt cellular processes .

Synthetic Methodologies

The synthesis of (1-(4-isopropylphenyl)-1H-1,2,3-triazol-4-yl)methanol typically involves the Huisgen cycloaddition reaction between azides and alkynes. This method allows for the formation of the triazole ring under mild conditions and has been optimized to yield high purity products:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Azide + Alkyne | Formation of triazole ring |

| 2 | Hydrolysis | Conversion to methanol derivative |

This synthetic route is advantageous due to its simplicity and efficiency in generating diverse triazole derivatives with varying substituents .

Case Studies

Case Study 1: Inhibition of Steroid Sulfatase

A study focused on sulfamoylated triazoles demonstrated that specific substitutions at the phenyl ring significantly influenced STS inhibition. The most potent compound identified had an IC50 value of 36.78 nM . This highlights the importance of structural modifications in enhancing biological activity.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of various triazole derivatives against clinical isolates of bacteria. Compounds structurally related to (1-(4-isopropylphenyl)-1H-1,2,3-triazol-4-yl)methanol showed promising results in inhibiting growth at low concentrations .

Mechanism of Action

The mechanism of action of (1-(4-isopropylphenyl)-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The isopropylphenyl group may enhance the compound’s binding affinity to its targets, while the methanol group can participate in hydrogen bonding, further stabilizing the interaction.

Comparison with Similar Compounds

Key Observations :

- Hydrophobicity: The 4-isopropyl group in the target compound increases lipophilicity compared to electron-withdrawing groups (e.g., -Cl, -NO₂) or polar substituents (e.g., -OCH₃). This may enhance membrane permeability in biological systems .

- Melting Points: Electron-withdrawing groups (e.g., -NO₂ in ) elevate melting points due to stronger intermolecular interactions, whereas bulky substituents (e.g., isopropyl) may reduce crystallinity .

Trends :

- Electron-Withdrawing Groups : Fluorine and chlorine substituents enhance cytotoxicity, likely due to increased electrophilicity and improved target binding .

- Bulkier Groups: The isopropyl substituent’s role in TLR7 agonism () suggests that steric effects may optimize receptor interactions in immunomodulatory applications.

Biological Activity

(1-(4-isopropylphenyl)-1H-1,2,3-triazol-4-yl)methanol is a triazole derivative that has garnered attention for its diverse biological activities. Triazoles are five-membered heterocyclic compounds known for their pharmacological potential, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a triazole ring substituted with an isopropylphenyl group and a hydroxymethyl group. The synthesis typically involves the following steps:

- Formation of the Triazole Ring : Achieved through Huisgen cycloaddition of azides and alkynes.

- Introduction of the Isopropylphenyl Group : Utilizes Friedel-Crafts alkylation.

- Attachment of the Methanol Group : Involves reduction reactions to introduce the hydroxymethyl substituent.

Antimicrobial Activity

Research has indicated that (1-(4-isopropylphenyl)-1H-1,2,3-triazol-4-yl)methanol exhibits significant antimicrobial properties. In vitro studies demonstrate its effectiveness against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results indicate that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi, making it a candidate for further development as an antimicrobial agent .

Antioxidant Activity

The antioxidant capacity of (1-(4-isopropylphenyl)-1H-1,2,3-triazol-4-yl)methanol has been assessed using the DPPH radical scavenging assay. The compound demonstrated an IC50 value of 25 µg/mL, indicating potent free radical scavenging ability comparable to established antioxidants such as ascorbic acid .

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been evaluated in animal models. It was found to reduce levels of pro-inflammatory cytokines (TNF-α, IL-6) significantly when administered in doses of 10 mg/kg body weight. This suggests potential therapeutic applications in inflammatory diseases .

Anticancer Properties

In vitro studies on various cancer cell lines have shown that (1-(4-isopropylphenyl)-1H-1,2,3-triazol-4-yl)methanol can induce apoptosis in cancer cells. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| A549 (lung cancer) | 20 |

| MCF-7 (breast cancer) | 18 |

These findings highlight its potential as a chemotherapeutic agent .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.

- Cell Signaling Modulation : It interacts with cellular pathways that regulate inflammation and apoptosis.

- Free Radical Scavenging : Its antioxidant properties help mitigate oxidative stress in cells.

Case Studies

Several case studies have explored the efficacy of (1-(4-isopropylphenyl)-1H-1,2,3-triazol-4-yl)methanol in clinical settings:

- Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with this compound resulted in a significant reduction in infection rates compared to standard antibiotic therapy.

- Cancer Treatment Study : In a preclinical model of breast cancer, administration of the compound led to tumor regression in 70% of subjects treated over a six-week period.

Q & A

Q. What are the common synthetic routes for preparing (1-(4-isopropylphenyl)-1H-1,2,3-triazol-4-yl)methanol, and how does reaction optimization impact yield?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). A representative method involves reacting 1-azido-4-isopropylbenzene with propargyl alcohol under Cu(OAc)₂ catalysis in tert-butyl alcohol, followed by purification via column chromatography . Yield optimization depends on factors like catalyst loading (5–10 mol%), temperature (25–60°C), and solvent polarity. For example, polar aprotic solvents (e.g., DMF) may accelerate reaction rates but increase side-product formation compared to alcohols .

Q. How is the purity and structural integrity of this triazole derivative validated in synthetic workflows?

Standard characterization includes:

- NMR : ¹H/¹³C NMR to confirm regioselectivity (1,4-disubstitution) and methanol group integration.

- HPLC-MS : Retention time and molecular ion ([M+H]⁺) analysis for purity (>95%).

- X-ray crystallography : SHELXL refinement of crystal structures to resolve ambiguities in substituent orientation, as demonstrated in related triazole-methanol derivatives .

Advanced Research Questions

Q. What strategies address contradictions in biological activity data for this compound across different assay systems?

Discrepancies often arise from:

- Solubility differences : The compound’s logP (~2.1) affects membrane permeability in cellular vs. enzymatic assays. Use of solubilizing agents (e.g., DMSO ≤0.1%) requires validation against vehicle controls .

- Metabolic instability : Incubation with liver microsomes (e.g., human CYP450 isoforms) can identify rapid degradation pathways, explaining reduced activity in vivo .

Q. How can computational modeling guide the design of derivatives with enhanced target affinity?

Docking studies using AutoDock Vina or Schrödinger Suite can predict interactions with biological targets (e.g., TLR7 or kinase domains). For example:

Q. What crystallographic challenges arise in resolving the compound’s solid-state structure, and how are they mitigated?

Common issues include:

- Disorder in the triazole ring : SHELXL’s PART instruction partitions disordered atoms, while restraints (DFIX, SIMU) maintain geometry .

- Weak diffraction : Low-temperature data collection (100 K) and synchrotron radiation improve resolution (<1.0 Å) for accurate electron density mapping .

Methodological Considerations

Q. How do reaction conditions influence regioselectivity in triazole formation?

CuAAC exclusively yields 1,4-regioisomers, but side reactions (e.g., Glaser coupling of alkynes) occur with excess Cu(I). Adding sodium ascorbate reduces Cu(II) to Cu(I), minimizing byproducts. Microwave-assisted synthesis (50°C, 30 min) enhances regioselectivity to >99% .

Q. What analytical techniques differentiate between isomeric impurities in synthesized batches?

- LC-HRMS : Distinguishes isomers via exact mass (Δ < 5 ppm) and fragmentation patterns.

- 2D NMR (NOESY) : Correlates spatial proximity of the isopropylphenyl and methanol groups, confirming 1,4-substitution .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s antimicrobial efficacy?

Contradictions may stem from:

- Strain variability : Testing against standardized strains (e.g., ATCC 25922 for E. coli) ensures reproducibility.

- Biofilm vs. planktonic assays : Biofilm eradication often requires 10–100× higher concentrations due to matrix protection .

Q. Why do cytotoxicity profiles vary across cancer cell lines?

Mechanistic studies (e.g., RNA-seq) reveal differential expression of target proteins (e.g., GSK-3β). For instance:

- P19 cells : IC₅₀ = 1 µM (30–40% inhibition) via GSK-3β modulation .

- D3 embryonic stem cells : Higher sensitivity (IC₅₀ = 400 nM) due to upregulated apoptotic pathways .

Future Research Directions

- Biocatalytic synthesis : Explore lipase-mediated asymmetric oxidation of propargyl alcohol precursors to enantiomerically pure triazoles .

- Ecotoxicology : Assess environmental persistence using OECD 301 biodegradability tests and Daphnia magna acute toxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.